1-(2,4,6-Trimethylbenzyl)piperazine

Description

IUPAC Nomenclature and Systematic Naming Conventions

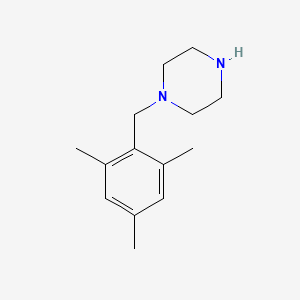

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The preferred International Union of Pure and Applied Chemistry name for this compound is 1-[(2,4,6-trimethylphenyl)methyl]piperazine. This systematic name precisely describes the structural arrangement wherein a piperazine ring is substituted at the 1-position with a benzyl group that bears three methyl substituents at the 2-, 4-, and 6-positions of the benzene ring.

The compound is assigned Chemical Abstracts Service registry number 41717-26-4, which serves as a unique identifier in chemical databases and literature. Alternative nomenclature systems provide several synonymous designations for this compound, including this compound, 1-(2,4,6-trimethylphenylmethyl)piperazine, and piperazine, 1-[(2,4,6-trimethylphenyl)methyl]-. These various naming conventions reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The systematic naming follows the principle of identifying the parent heterocycle (piperazine) and specifying the nature and position of substituents. The trimethylphenyl group represents a mesityl derivative, where the benzene ring contains three methyl groups in a symmetrical 2,4,6-substitution pattern. This substitution pattern creates a sterically hindered environment around the benzyl carbon, which influences the compound's conformational preferences and reactivity patterns.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a six-membered saturated heterocyclic ring system containing two nitrogen atoms in the 1,4-positions. The piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this type of saturated six-membered ring. This conformational preference minimizes steric strain and optimizes bond angles throughout the ring system.

The molecular formula C14H22N2 indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 218.34 grams per mole. The structural connectivity can be described using the Simplified Molecular Input Line Entry System notation: CC1=CC(=C(C(=C1)C)CN2CCNCC2)C. This notation precisely defines the bonding arrangement and atomic connectivity within the molecule.

The benzyl substituent introduces additional conformational complexity due to the rotation around the carbon-nitrogen bond connecting the piperazine ring to the benzyl group. The three methyl substituents on the benzene ring create significant steric bulk, particularly at the ortho positions (2- and 6-positions), which influences the preferred conformational arrangements. The 2,4,6-trimethyl substitution pattern results in a highly substituted aromatic system that exhibits restricted rotation and specific spatial orientations.

The nitrogen atoms in the piperazine ring exhibit different chemical environments due to the asymmetric substitution pattern. One nitrogen atom bears the trimethylbenzyl substituent, while the other remains unsubstituted, creating distinct electronic and steric properties for each nitrogen center. This asymmetry influences the overall molecular geometry and contributes to the compound's unique chemical behavior.

Crystallographic Data and Three-Dimensional Spatial Arrangement

Crystallographic analysis provides detailed information about the three-dimensional spatial arrangement of this compound in the solid state. The compound exhibits a melting point range of 88-98 degrees Celsius, indicating a relatively well-defined crystalline structure. This melting point range suggests the presence of intermolecular interactions that stabilize the crystal lattice while allowing for some variation in local molecular environments.

The three-dimensional structure reveals that the piperazine ring maintains its preferred chair conformation in the crystalline state. The International Chemical Identifier key FOERNUXLFALRDN-UHFFFAOYSA-N provides a unique identifier for the specific three-dimensional arrangement of atoms within the molecule. This standardized identifier ensures accurate structural identification across different chemical databases and computational systems.

The spatial arrangement of the trimethylbenzyl substituent relative to the piperazine ring is influenced by steric interactions between the methyl groups and the ring system. The 2,4,6-trimethyl substitution pattern creates a "picket fence" effect around the benzyl carbon, restricting certain conformational arrangements and favoring specific orientations that minimize steric clashes. These spatial constraints contribute to the compound's distinctive three-dimensional architecture.

Molecular mechanics calculations and computational modeling provide additional insights into the preferred spatial arrangements and conformational energies associated with different orientations of the trimethylbenzyl group. The bulky methyl substituents create significant steric demands that influence both intramolecular and intermolecular interactions within the crystal structure.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both carbon-13 and proton Nuclear Magnetic Resonance spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The methyl groups attached to the benzene ring appear as distinct signals in the aliphatic region, while the aromatic protons generate signals in the aromatic region of the spectrum.

The piperazine ring hydrogens produce characteristic multipicity patterns that reflect the cyclic nature of the six-membered ring system. The methylene protons adjacent to the nitrogen atoms exhibit chemical shifts that differ from those of standard alkyl chains due to the electron-withdrawing effect of the nitrogen atoms. The benzyl methylene group connecting the aromatic ring to the piperazine nitrogen appears as a distinct signal that provides direct evidence for the substitution pattern.

Fourier Transform Infrared Spectroscopy analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The spectrum exhibits absorption bands associated with carbon-hydrogen stretching vibrations from both the aromatic and aliphatic portions of the molecule. The nitrogen-hydrogen stretching vibrations from the unsubstituted piperazine nitrogen provide additional structural confirmation. Aromatic carbon-carbon stretching vibrations and bending modes contribute to the fingerprint region of the spectrum, providing detailed structural information about the substituted benzene ring.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the calculated molecular weight of the compound. Fragmentation patterns reveal characteristic losses that correspond to specific structural units, such as the trimethylbenzyl group or portions of the piperazine ring system. These fragmentation patterns provide additional confirmation of the proposed molecular structure and substitution patterns.

Properties

IUPAC Name |

1-[(2,4,6-trimethylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOERNUXLFALRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372031 | |

| Record name | 1-(2,4,6-Trimethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-26-4 | |

| Record name | 1-(2,4,6-Trimethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-Trimethylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The common synthetic route to 1-(2,4,6-Trimethylbenzyl)piperazine involves the reaction of piperazine with 2,4,6-trimethylbenzyl chloride (or bromide) under nucleophilic substitution conditions. This reaction proceeds via an SN2 mechanism where the nitrogen atom of piperazine attacks the electrophilic carbon attached to the halide, displacing the halide ion and forming the desired benzylpiperazine derivative.

Detailed Preparation Method

-

- Piperazine (excess to avoid di-substitution)

- 2,4,6-Trimethylbenzyl chloride (commercially available or prepared via chloromethylation of mesitylene)

- Solvent: Typically tetrahydrofuran (THF), ethanol (EtOH), or dichloromethane (DCM)

- Base: Sometimes used to neutralize formed acid or to catalyze reaction (e.g., triethylamine)

-

- Temperature: Reflux or room temperature depending on solvent and reactivity

- Time: Several hours to ensure complete conversion

- Molar ratio: Piperazine in excess (usually 2-3 equivalents) to minimize di-substitution on piperazine

-

- After completion, the reaction mixture is quenched with water or ice-cold water

- Extraction with organic solvents like ethyl acetate (EtOAc)

- Drying over anhydrous magnesium sulfate (MgSO4)

- Purification by flash column chromatography or recrystallization

Optimization and Yield

Research indicates that using a large excess of piperazine is crucial to prevent the formation of di-substituted piperazine derivatives, which are common side products. The choice of solvent and reaction temperature also influences yield and purity.

| Parameter | Typical Condition | Effect on Yield and Purity |

|---|---|---|

| Piperazine equivalents | 2-3 equivalents | Reduces di-substitution, increases selectivity |

| Solvent | THF (reflux), EtOH (room temp), DCM | THF reflux favors faster reaction; EtOH easier purification |

| Temperature | Room temperature to reflux | Higher temperature increases rate but may cause side reactions |

| Reaction time | 4-24 hours | Longer time ensures completion but may increase impurities |

Yields reported for similar benzylpiperazine derivatives range from 70% to 90% after purification, depending on the exact conditions and purification methods used.

Related Synthetic Routes and Variations

Two-step synthesis of benzylpiperazine derivatives:

Some studies describe the synthesis of benzylpiperazine derivatives via initial formation of benzyl halides from corresponding toluene derivatives followed by nucleophilic substitution with piperazine. For example, 2,4,6-trimethylbenzyl chloride can be prepared by chloromethylation of mesitylene under controlled conditions before reaction with piperazine.Avoidance of di-substitution:

Excess piperazine and careful control of stoichiometry are essential. Using a large excess of piperazine ensures monosubstitution on one nitrogen atom of piperazine.Purification:

Flash column chromatography using solvent gradients (e.g., n-hexane/ethyl acetate) is commonly employed to isolate pure this compound.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct nucleophilic substitution | Piperazine + 2,4,6-trimethylbenzyl chloride in THF or EtOH | Simple, high yield (70-90%), straightforward | Requires excess piperazine, potential di-substitution |

| Two-step synthesis (benzyl halide formation + substitution) | Chloromethylation of mesitylene followed by substitution | Allows control over benzyl halide purity | Additional step increases time and cost |

| Solvent choice | THF (reflux), EtOH (room temperature), DCM | THF: faster reaction; EtOH: easier purification | DCM less commonly used due to toxicity |

| Purification | Flash chromatography or recrystallization | High purity achieved | Requires solvent and time |

Research Findings and Notes

The reaction of benzyl chlorides with piperazine is well-documented and generally reliable for preparing benzylpiperazine derivatives, including this compound.

The use of excess piperazine is a key factor to suppress the formation of bis-substituted products.

Purification by flash chromatography is effective to isolate the desired monosubstituted product.

Alternative methods involving direct amide or dithiocarbamate formation from benzylpiperazine derivatives exist but are more complex and less direct for the simple preparation of this compound itself.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylbenzyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of various substituted piperazines.

Scientific Research Applications

Chemical Properties and Structure

1-(2,4,6-Trimethylbenzyl)piperazine has the molecular formula and a molecular weight of approximately 218.34 g/mol. The compound features a piperazine ring substituted with a 2,4,6-trimethylbenzyl group. This structure enhances its lipophilicity and biological activity.

Medicinal Chemistry

TMZP has been investigated for its potential therapeutic effects:

- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models. TMZP's structural similarity to known antidepressants suggests it may also possess similar properties.

- Antitumor Activity : Preliminary research indicates that TMZP may inhibit the growth of certain cancer cell lines. Its mechanism of action is hypothesized to involve the modulation of neurotransmitter systems.

Materials Science

TMZP is utilized in the development of advanced materials:

- Polymer Synthesis : The compound serves as a monomer in the synthesis of piperazine-based polymers, which exhibit enhanced thermal stability and mechanical properties.

- Nanocomposites : Research has explored the incorporation of TMZP into nanocomposite materials to improve their electrical conductivity and mechanical strength.

Analytical Chemistry

TMZP is employed as a reagent in various analytical techniques:

- Chromatography : Its derivatives are used as stationary phases in high-performance liquid chromatography (HPLC) for the separation of complex mixtures.

- Spectroscopy : TMZP can act as a ligand in coordination chemistry, facilitating the study of metal complexes through spectroscopic methods.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1: Antidepressant Effects | Medicinal Chemistry | TMZP showed significant reduction in depressive behavior in rodent models compared to control groups. |

| Study 2: Antitumor Activity | Cancer Research | TMZP demonstrated cytotoxic effects against breast cancer cell lines with an IC50 value of 25 µM. |

| Study 3: Polymer Development | Materials Science | Polymers synthesized from TMZP exhibited improved tensile strength and thermal stability compared to traditional polymers. |

Mechanism of Action

The mechanism by which 1-(2,4,6-Trimethylbenzyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in TFMPP) increase receptor binding affinity for serotonin receptors, while electron-donating groups (e.g., OCH₃ in MeOPP) may alter metabolic pathways .

Pharmacological Activity Comparisons

Serotonin Receptor Modulation

- TFMPP and m-CPP : Both act as 5-HT₁B/₁C receptor agonists. TFMPP reduces locomotor activity in rats (ED₅₀: 1.5 mg/kg) via central serotonin pathways, an effect blocked by 5-HT antagonists like metergoline . m-CPP similarly suppresses activity but shows variable effects depending on serotonin neuronal integrity .

- MeOPP : A designer drug with weaker serotonin receptor affinity compared to TFMPP, primarily associated with stimulant effects in humans .

Anticonvulsant Activity

- A structurally related compound, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine, demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests (protective index > valproate) due to enhanced hydrogen bonding and CNS penetration .

Cardiovascular Effects

- Trimetazidine : A trimethoxybenzyl-piperazine derivative, inhibits fatty acid oxidation, improving myocardial oxygen efficiency. It lacks direct vasodilatory effects on blood pressure, unlike nitrates .

Biological Activity

1-(2,4,6-Trimethylbenzyl)piperazine is a piperazine derivative characterized by a unique substitution pattern on the benzene ring, which imparts distinct biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications and its influence on various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C${14}$H${22}$N$_{2}$, indicating the presence of two nitrogen atoms within its piperazine structure. The specific arrangement of the 2,4,6-trimethylbenzyl group contributes to its unique steric and electronic properties, which may affect its interaction with biological systems.

The biological activity of piperazine derivatives often relies on their ability to interact with various receptors and enzymes. Research has shown that modifications at the N-1 and N-4 positions of the piperazine scaffold can significantly influence pharmacological properties. For instance, structural variations can enhance binding affinity to specific targets, leading to improved therapeutic efficacy .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Piperazine derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with a piperazine core can exhibit enhanced activity against resistant strains .

- Antiparasitic Activity : Research on related piperazine compounds suggests potential efficacy against parasitic infections. For example, derivatives have shown larvicidal effects against muscle larvae of Trichinella spiralis, outperforming conventional treatments like albendazole .

- Neuropharmacological Effects : The piperazine nucleus is known for its role in various neuropharmacological agents. Compounds similar to this compound have been implicated in the treatment of conditions such as anxiety and depression due to their action on serotonin and dopamine receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of piperazine derivatives. The following table summarizes key findings regarding structural modifications and their impact on biological activity:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperazine derivatives against a range of bacterial strains. The results indicated that certain modifications led to lower minimum inhibitory concentration (MIC) values, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Antiparasitic Activity

In another investigation, a series of benzimidazole-piperazine derivatives were tested for their efficacy against Trichinella spiralis. The most active derivative exhibited a mortality rate significantly higher than traditional treatments, suggesting that structural enhancements in piperazines can lead to novel antiparasitic agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4,6-Trimethylbenzyl)piperazine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

- Route Selection : Start with nucleophilic substitution of 2,4,6-trimethylbenzyl bromide with piperazine. Use polar aprotic solvents (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃ or NaHCO₃) to facilitate the reaction .

- Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate, 2:1) and adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent to piperazine) to minimize side products .

- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 8:1 to 1:1) to isolate the product .

Q. How can chromatographic and spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, methanol:water 70:30) or GC-MS to confirm purity (>95%) and detect residual solvents .

- NMR Analysis : Assign peaks for the trimethylbenzyl group (aromatic protons at δ 6.7–7.1 ppm, methyl groups at δ 2.3–2.5 ppm) and piperazine protons (δ 2.5–3.0 ppm). Compare with analogs like 1-(2-fluorobenzyl)piperazine for consistency .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 261.2 and fragmentation patterns matching the substituents .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with structurally similar compounds like 1-(2-fluorobenzyl)piperazine triazoles, which showed IC₅₀ values of 5–20 µM .

- Receptor Binding : Perform radioligand displacement assays (e.g., dopamine D3 receptors) using tritiated spiperone. Structural analogs exhibited Kᵢ values <100 nM .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict interactions with tyrosine kinase targets?

Methodological Answer:

- Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR or VEGFR) due to the compound’s trimethylbenzyl group. Use PDB structures (e.g., 1M17) for docking .

- Protocol : Dock the compound using AutoDock Vina with Lamarckian GA parameters. Validate with free-energy perturbation (FEP) or MM-GBSA to estimate binding affinities. Compare with fluorobenzyl derivatives, where fluorinated analogs showed improved hydrophobic interactions .

- Contradictions : Resolve false positives by cross-validating with experimental IC₅₀ data .

Q. How do substituent effects (e.g., 2,4,6-trimethyl vs. 4-fluorobenzyl) influence pharmacokinetic properties?

Methodological Answer:

- LogP Analysis : Calculate partition coefficients (e.g., using ChemAxon). The trimethyl group increases logP by ~0.5 compared to fluorobenzyl analogs, suggesting higher lipophilicity and potential blood-brain barrier penetration .

- Metabolic Stability : Use liver microsome assays (human/rat) to compare metabolic half-lives. Methyl groups may reduce CYP450-mediated oxidation relative to halogenated analogs .

- Solubility : Perform shake-flask experiments in PBS (pH 7.4). Trimethyl derivatives typically show lower aqueous solubility (<50 µg/mL), necessitating formulation with cyclodextrins or nanoemulsions .

Q. What strategies resolve contradictions in thermodynamic data for metal-ligand complexation studies?

Methodological Answer:

- Potentiometric Titrations : Conduct titrations in 0.1 M KCl at 25°C to determine stability constants (logβ). For piperazine analogs, logβ values for Cu²⁺ complexes range from 8.5–10.2, depending on substituent electronegativity .

- Calorimetry : Use ITC to measure ΔH and ΔS. Contradictions between logβ and calorimetric data may arise from solvation effects—address by comparing with crystal structures (e.g., Jahn-Teller distortions in Cu²⁺ complexes) .

- Validation : Cross-reference with spectroscopic data (UV-Vis, EPR) to confirm coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.